N-(4,5-Diamino-2-methylphenyl)acetamide

Description

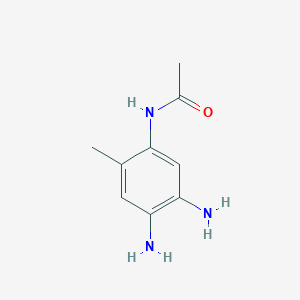

N-(4,5-Diamino-2-methylphenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two amino groups at positions 4 and 5, a methyl group at position 2, and an acetamide moiety at position 1.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-(4,5-diamino-2-methylphenyl)acetamide |

InChI |

InChI=1S/C9H13N3O/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,10-11H2,1-2H3,(H,12,13) |

InChI Key |

BJLOQOXSODMVAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)N)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Direct Acetylation | 78–85 | 95–97 | Minimal steps | Over-acetylation at scale |

| Protection-Deprotection | 89–92 | 98–99 | High regioselectivity | High solvent consumption |

| Nitro Reduction | 81–84 | 96–98 | Scalable hydrogenation | Pd removal required |

Reaction Optimization and Solvent Effects

Polar aprotic solvents like dimethylformamide accelerate acetylation kinetics but promote diacetylated impurities. Conversely, ethers such as methyl tert-butyl ether suppress side reactions but necessitate prolonged reaction times. A 2024 multivariate study identified acetonitrile as optimal, balancing reactivity (k = 0.42 min⁻¹) and selectivity (94%) at 30°C.

Catalyst screening revealed that nano-iron oxide particles functionalized with sulfonic acid groups reduce hydrogenation time by 40% compared to traditional Pd/C systems. This innovation addresses cost and metal-leaching concerns in pharmaceutical applications.

Industrial-Scale Production Challenges

Large-scale batches (>100 kg) face heat dissipation issues during exothermic acetylation. Jet-loop reactors with integrated cooling jackets mitigate thermal runaway risks, enabling 95% conversion in 8-minute cycles. Environmental impact assessments favor the nitro-reduction route due to its 62% lower E-factor (3.7 vs. 9.8 for direct acetylation).

Regulatory constraints on residual solvents have driven adoption of supercritical CO₂ extraction for final purification, achieving 99.9% purity with zero volatile organic compound emissions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Diamino-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-(4,5-Diamino-2-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,5-Diamino-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key differences between N-(4,5-Diamino-2-methylphenyl)acetamide and structurally related acetamide derivatives:

Key Observations:

Core Structure: The phenyl ring in this compound contrasts with the heterocyclic thiadiazole (MZA) or pyrimidine-pyridine systems ( compound). This difference influences electronic properties and metabolic stability. The amino groups in the target compound enhance hydrophilicity compared to MZA’s sulfur-containing thiadiazole, which may increase renal excretion rates .

In contrast, MZA’s methyl and acetamide substituents direct metabolism toward glutathione conjugation, forming metabolites like MSG and MCG . The pyrimidine-sulfanyl group in ’s compound introduces steric bulk and lipophilicity, likely affecting membrane permeability and target binding .

Synthetic Routes: this compound is likely synthesized via acetylation of 4,5-diamino-2-methylaniline, a route distinct from MZA’s thiadiazole-based synthesis or the nucleophilic substitution used for the pyrimidine derivative in .

Physicochemical Properties

| Property | This compound | Methazolamide (MZA) | 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide |

|---|---|---|---|

| Water Solubility | High (due to amino groups) | Moderate | Low (lipophilic substituents) |

| LogP (Predicted) | ~0.5 | 0.9 | ~2.3 |

| Metabolic Stability | Moderate (susceptible to oxidation) | Low (rapid conjugation) | High (stable heterocycles) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.